molecular formula C20H14O8S2 B11973548 4,4'-(1,4-Phenylenedisulfonyl)dibenzoic acid

4,4'-(1,4-Phenylenedisulfonyl)dibenzoic acid

Cat. No.: B11973548
M. Wt: 446.5 g/mol
InChI Key: YHPUOYIGPPMSRM-UHFFFAOYSA-N
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Description

4,4’-(1,4-Phenylenedisulfonyl)dibenzoic acid is an organic compound with the molecular formula C20H14O8S2 and a molecular weight of 446.45 g/mol . This compound is characterized by the presence of two benzoic acid groups connected by a 1,4-phenylenedisulfonyl linker. It is commonly used in research and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

4,4’-(1,4-Phenylenedisulfonyl)dibenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-(1,4-Phenylenedisulfonyl)dibenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(1,4-Phenylenedisulfonyl)dibenzoic acid involves its ability to interact with various molecular targets. The sulfonyl groups can form strong interactions with metal ions, making it useful in the formation of coordination complexes. Additionally, its benzoic acid groups can participate in hydrogen bonding and other non-covalent interactions, influencing its behavior in different environments .

Comparison with Similar Compounds

4,4’-(1,4-Phenylenedisulfonyl)dibenzoic acid can be compared with other similar compounds, such as:

The uniqueness of 4,4’-(1,4-Phenylenedisulfonyl)dibenzoic acid lies in its dual sulfonyl groups, which enhance its reactivity and potential for forming complex structures.

Properties

Molecular Formula

C20H14O8S2

Molecular Weight

446.5 g/mol

IUPAC Name

4-[4-(4-carboxyphenyl)sulfonylphenyl]sulfonylbenzoic acid

InChI

InChI=1S/C20H14O8S2/c21-19(22)13-1-5-15(6-2-13)29(25,26)17-9-11-18(12-10-17)30(27,28)16-7-3-14(4-8-16)20(23)24/h1-12H,(H,21,22)(H,23,24)

InChI Key

YHPUOYIGPPMSRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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